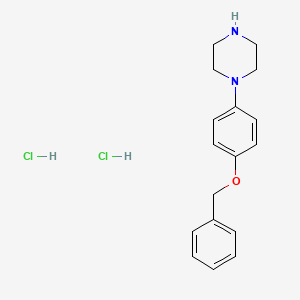

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Description

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a piperazine derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position of the phenyl ring attached to the piperazine core. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological research.

Properties

IUPAC Name |

1-(4-phenylmethoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.2ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCZIWXAAXMQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with 4-Benzyloxyphenyl Derivatives

A common approach is the nucleophilic substitution (alkylation) of piperazine with a 4-benzyloxyphenyl electrophile such as 4-(benzyloxy)benzyl bromide or 4-(benzyloxy)phenyl halides.

- Reaction conditions: This typically occurs in polar aprotic solvents (e.g., dimethylformamide, DMF) or alcohols (ethanol, methanol) under reflux or elevated temperatures to promote nucleophilic displacement.

- Base: A base such as potassium carbonate or sodium hydride may be used to deprotonate piperazine and enhance nucleophilicity.

- Yield: Yields vary but can be optimized between 44% and 90% depending on base, temperature, and electrophile reactivity.

Williamson Ether Synthesis Variant

In some synthetic routes, the benzyloxy group is introduced via Williamson ether synthesis by reacting 4-hydroxyphenylpiperazine intermediates with benzyl bromide under phase transfer catalysis conditions.

- Phase transfer catalysis: Use of tetra-n-butylammonium hydroxide (TBAH) or potassium hydroxide (KOH) at moderate temperatures (~50 °C).

- Yields: Isolated yields for similar piperazine derivatives range from 44% to 90%.

Catalytic Hydrogenation of Nitro Precursors

An alternative preparative method involves reduction of nitro-substituted intermediates to the corresponding amines, which can then be converted to piperazine derivatives.

- Catalyst: Palladium on charcoal (5%) is commonly used.

- Conditions: Hydrogenation at 1–5 atm pressure, 20–50 °C, often around 70–75 °C for sodium hypophosphite-mediated reductions.

- Workup: Acidification with hydrochloric acid to pH ≤ 2 to precipitate the dihydrochloride salt.

- Example: Conversion of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine to the corresponding amine intermediate, followed by salt formation.

Detailed Reaction Parameters and Data

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the nucleophilic substitution step's yield and purity. Potassium hydroxide combined with tetra-n-butylammonium hydroxide under phase transfer conditions provides efficient conversion at moderate temperatures.

- Catalytic hydrogenation of nitro precursors is a clean and scalable method to obtain the amine intermediates, which can be further functionalized or converted to the hydrochloride salt for stability and handling.

- Microwave-assisted synthesis has been reported for related piperazine derivatives, significantly reducing reaction times (to ~10 minutes) while maintaining good yields, though specific data for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride are limited.

- Crystallographic studies of related piperazine derivatives confirm the importance of hydrogen bonding and aromatic stacking in stabilizing the final salt forms, which is relevant for purification and formulation.

Summary Table of Preparation Routes

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct alkylation of piperazine | 4-(Benzyloxy)benzyl bromide, base, solvent | Straightforward, good yields | Requires careful control of conditions to avoid side reactions |

| Williamson ether synthesis | 4-Hydroxyphenylpiperazine + benzyl bromide, phase transfer catalyst | Mild conditions, scalable | Moderate yields, requires phase transfer catalyst |

| Catalytic hydrogenation | Pd/C, sodium hypophosphite, acid workup | High purity, scalable | Requires hydrogenation setup, catalyst removal |

Chemical Reactions Analysis

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzyloxy-phenyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHClNO

Molecular Weight : 335.26 g/mol

IUPAC Name : 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

The compound contains a piperazine ring, which is a common scaffold in many biologically active molecules. The benzyloxy group enhances lipophilicity, which can improve the compound's pharmacokinetic properties.

Scientific Research Applications

This compound has been investigated for various applications, primarily in the fields of neuropharmacology, cancer research, and as a potential therapeutic agent for several disorders.

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin receptors. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant properties by modulating serotonin levels in the brain. For instance, compounds with similar structures have been reported to enhance serotonin receptor activity, suggesting potential applications in treating anxiety and depression .

Anticancer Activity

The compound has demonstrated significant anticancer properties in vitro. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study on similar piperazine derivatives indicated that they could effectively target cancer cells by disrupting their metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuropharmacological | Modulation of serotonin receptors | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Neuropharmacological Research

A study conducted on piperazine derivatives similar to this compound revealed their efficacy in enhancing cognitive function in animal models. The compounds were administered to mice, resulting in improved performance in memory tasks, which was attributed to increased serotonin levels and receptor activation .

Case Study 2: Anticancer Mechanism

In vitro studies evaluated the anticancer efficacy of this compound against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 20 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis. The study highlighted the compound's ability to activate intrinsic apoptotic pathways, making it a candidate for further development as an anticancer agent .

Table 2: Cell Lines Tested for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Mechanism of Action

The mechanism of action of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group and piperazine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit diverse biological effects depending on the substituent attached to the phenyl ring. Below is a comparative analysis of key analogues:

Table 1: Substituent-Driven Pharmacological Profiles

Key Observations:

- Benzyloxy vs. 4-MeOPP exhibits stimulant effects via mixed serotonergic/dopaminergic activity , whereas the benzyloxy analogue may favor 5-HT receptor subtypes due to its extended aromatic system .

- Electron-Withdrawing Groups (TFMPP, m-CPP) : The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance 5-HT1B/2C affinity, contributing to locomotor suppression and anxiogenic effects . The benzyloxy group’s electron-donating nature may reduce 5-HT1B selectivity compared to TFMPP .

- Anti-ischemic Activity (Trimetazidine) : The 2,3,4-trimethoxybenzyl group in Trimetazidine enhances metabolic modulation (e.g., fatty acid oxidation inhibition), a feature absent in the benzyloxy derivative .

Biological Activity

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, often abbreviated as BZ-PIP, is a compound belonging to the piperazine class, notable for its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C17H22Cl2N2O

Molecular Weight : 341.28 g/mol

Solubility : Soluble in water and various organic solvents.

The compound features a piperazine ring substituted with a benzyloxy group at the para position of a phenyl ring, which is critical for its biological interactions and pharmacological effects.

Cellular Effects

BZ-PIP has been shown to influence various cellular processes, particularly in cancer cell lines. It exhibits antiproliferative effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition leads to reduced cell growth and proliferation in several cancer types, including liver, breast, and colon cancers .

Molecular Mechanism

The mechanism of action involves binding interactions with specific biomolecules. BZ-PIP binds to the active site of EGFR, preventing phosphorylation and subsequent activation of downstream signaling proteins. This action disrupts critical pathways involved in cell division and survival.

Case Studies and Experimental Data

Several studies have investigated the biological activity of BZ-PIP:

- Cytotoxicity in Cancer Cell Lines : A study demonstrated that BZ-PIP significantly inhibited growth in various cancer cell lines including HUH7 (liver), MCF7 (breast), and HCT-116 (colon). The compound's long-term stability was confirmed through time-dependent cytotoxicity assays .

- Serotonin Receptor Interaction : Research indicates that BZ-PIP interacts with serotonin receptors, particularly the 5-HT2B subtype. This interaction suggests potential applications in treating mood disorders such as depression and anxiety.

- Comparison with Similar Compounds : BZ-PIP was compared with other piperazine derivatives such as 1-(4-Methoxy-phenyl)-piperazine and 1-(4-Chloro-phenyl)-piperazine, highlighting differences in reactivity and biological activity due to variations in functional groups.

Data Table: Biological Activity Comparison

Potential Therapeutic Applications

The ongoing research into BZ-PIP suggests its potential as a therapeutic agent in various fields:

- Oncology : Given its cytotoxic effects on cancer cells, BZ-PIP could be developed as a chemotherapeutic agent.

- Psychiatry : Its interaction with serotonin receptors positions it as a candidate for treating mood disorders.

- Pharmaceutical Development : As a building block for synthesizing more complex molecules, BZ-PIP may play a role in drug discovery initiatives aimed at developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-benzyloxyphenyl derivatives with piperazine under alkaline conditions, followed by dihydrochloride salt formation using hydrochloric acid. Critical parameters include reaction temperature (optimized at 60–80°C), stoichiometric ratios (1:1.2 molar ratio of aryl halide to piperazine), and solvent choice (e.g., ethanol or DMF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, 10% methanol/dichloromethane) is essential for >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to quantify impurities.

- Structural Confirmation : Employ H/C NMR (DMSO-d6 or CDCl3) to verify the benzyloxy-phenyl and piperazine moieties. Key NMR signals include aromatic protons (δ 7.2–7.4 ppm) and piperazine N–CH2 groups (δ 2.5–3.5 ppm).

- Crystallinity : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and salt formation .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Avoid exposure to moisture (hygroscopicity can degrade the dihydrochloride salt) and extreme pH. Periodic stability testing via TLC or HPLC is recommended .

Advanced Research Questions

Q. How does this compound interact with serotonin or dopamine receptors, and what experimental designs are used to study these interactions?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement assays (e.g., H-ketanserin for 5-HT receptors) quantify affinity (K). Use HEK-293 cells transfected with human receptor subtypes.

- Functional Activity : Measure cAMP accumulation (for D/D dopamine receptors) or calcium flux (5-HT) via BRET or FLIPR assays.

- Controls : Include reference agonists/antagonists (e.g., clozapine for 5-HT) and validate results with knockout models .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Batch-Specific Variability : Compare Certificate of Analysis (CoA) data (e.g., purity, counterion stoichiometry) between studies.

- Assay Conditions : Re-evaluate buffer pH (affects ionization state) and co-solvents (DMSO concentration ≤0.1% to avoid artifacts).

- Orthogonal Validation : Cross-validate receptor binding data with functional assays (e.g., electrophysiology) and computational docking (Autodock Vina) to reconcile discrepancies .

Q. What in silico methods predict the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F), BBB permeability, and CYP450 metabolism. Key parameters include topological polar surface area (TPSA <76 Ų for CNS penetration) and LogP (2.5–3.5 for optimal absorption).

- Metabolic Sites : Identify vulnerable positions (e.g., benzyloxy group) via MetaSite software. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How can researchers design assays to evaluate the compound’s therapeutic potential while minimizing off-target toxicity?

- Methodological Answer :

- Selectivity Screening : Profile against a panel of 50+ GPCRs, ion channels, and kinases (Eurofins Cerep panels).

- Cytotoxicity : Use MTT assays in HEK-293 and HepG2 cells (IC >10 µM indicates low risk).

- Genotoxicity : Perform Ames tests (TA98/TA100 strains) to rule out mutagenicity.

- Dose Optimization : Calculate therapeutic index (LD/EC) in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.